Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate

Medicinal Chemistry Structure–Activity Relationship Scaffold Design

Sourcing regiospecific 2-(5-amino-1H-pyrazol-3-yl)piperidine for kinase-targeted libraries is hindered by positional isomer misidentification. This ortho-substituted building block ensures correct hinge-binding geometry for CHK1, CDK2, and EGFR T790M kinases. • 5-Amino group acts as H-bond donor and synthetic handle for kinase hinge regions. • 2-Substituted piperidine vector places Boc-protected N in the ribose pocket; 4-isomer misdirects this vector. • Directly cited in CA-2963054-A1 (RSV replication inhibitors) for synthetic fidelity and IP traceability. • Racemic form supplied as standard; single enantiomer use adds cost without documented selectivity advantage.

Molecular Formula C13H22N4O2
Molecular Weight 266.34 g/mol
CAS No. 1946001-64-4
Cat. No. B1373132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate
CAS1946001-64-4
Molecular FormulaC13H22N4O2
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC1C2=CC(=NN2)N
InChIInChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(17)9-8-11(14)16-15-9/h8,10H,4-7H2,1-3H3,(H3,14,15,16)
InChIKeyAHHHMPSXPQNSOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bifunctional Pyrazole-Piperidine Intermediate Overview


tert‑Butyl 2‑(5‑amino‑1H‑pyrazol‑3‑yl)piperidine‑1‑carboxylate (CAS 1946001‑64‑4, MF C₁₃H₂₂N₄O₂, MW 266.34 g/mol) is a heterobifunctional building block that combines a Boc‑protected piperidine with a 5‑amino‑1H‑pyrazole motif [REFS‑1]. The ortho‑relationship between the piperidine nitrogen and the pyrazole ring on the piperidine 2‑position creates a constrained geometry that distinguishes it from 4‑substituted positional isomers and influences downstream molecular recognition [REFS‑2]. It is primarily sourced as a research intermediate (typical purity 95–98%) for constructing kinase‑targeted libraries and antiviral candidates [REFS‑3].

Constrained 2-substituted scaffold provides hinge-binding vector geometry for kinase inhibitor design
Directly cited as key intermediate in RSV antiviral patent synthesis routes
Racemic intermediate with high-purity supply consistency for early-stage medicinal chemistry

Why Structural Analogues Cannot Substitute This Intermediate


In‑class substitution is prevented by three structural features: (i) the 5‑amino group on the pyrazole acts as a hydrogen‑bond donor and synthetic handle; its removal would eliminate binding interactions with kinase hinge regions [REFS‑1]. (ii) Attachment at the piperidine 2‑position imposes a unique dihedral angle that shapes the exit vector of the Boc‑protected amine, whereas the 4‑substituted isomer yields a linear trajectory [REFS‑2]. (iii) The racemic mixture is the default procurement form; use of a single enantiomer without a documented selectivity advantage adds cost and regulatory complexity [REFS‑3].

5-Amino group
Removal eliminates critical hydrogen-bond donor for kinase hinge interactions and synthetic elaboration handles.
2- vs. 4-substitution
4-Substituted isomer yields a linear trajectory that may misdirect the Boc-piperidine vector, reducing ATP-site complementarity.
Enantiomer procurement
Single enantiomer may increase cost and analytical burden without a documented selectivity advantage; racemic form is the standard procurement option.

Differentiation Evidence for This Pyrazole-Piperidine Scaffold


Ring-Junction Geometry: 2-Substituted vs. 4-Substituted Isomer

Connecting the pyrazole at the piperidine 2‑position forces a gauche conformation about the C–C bond, producing a bent molecular shape with an intramolecular N···N distance of ca. 3.1 Å (estimated from molecular mechanics). The 4‑substituted isomer (CAS 1169563‑99‑8) adopts an extended, linear shape with an N···N distance > 5.5 Å [REFS‑1]. This altered geometry can change the docking pose in protein kinases, as demonstrated by pyrazolo‑piperidine scaffolds where the ring junction profoundly affects target potency [REFS‑2].

Ring-Junction Geometry
Cross-study comparable
≈3.1 Å (2-substituted, gauche) vs >5.5 Å (4-substituted, anti)
Bent shape may support kinase hinge binding; linear isomer requires different docking mode.
Gas-phase MMFF94 minimization; scaffold-dependent geometry
Medicinal Chemistry Structure–Activity Relationship Scaffold Design

RSV Antiviral Intermediate Role vs. Common Building Blocks

Patent CA‑2963054‑A1 explicitly lists 1‑Boc‑2‑(5‑amino‑3‑pyrazolyl)piperidine (CAS 1946001‑64‑4) as a key intermediate for the synthesis of piperidine‑substituted tricyclic pyrazolo[1,5‑a]pyrimidine derivatives that inhibit respiratory syncytial virus (RSV) replication [REFS‑1]. Other common pyrazole‑piperidine intermediates (e.g., 3‑amino‑1H‑pyrazole alone or 4‑substituted variants) are not cited in this patent, indicating the specific 2‑substituted scaffold was prioritized for this antiviral chemotype.

RSV Patent Citation
Direct head-to-head comparison
Cited in CA‑2963054‑A1 for tricyclic pyrazolopyrimidine RSV inhibitors
Exact intermediate required for patent-specified synthesis; non-cited analogues risk route failure.
Patent CA‑2963054‑A1, published 2014
Antiviral Respiratory Syncytial Virus Drug Intermediate

Kinase Inhibitor Library Utility and Hinge-Binder Geometry

The 5‑aminopyrazole substructure is a well‑characterized hinge‑binding motif in kinase inhibitor design; it donates one hydrogen bond and accepts one hydrogen bond from the kinase hinge backbone (donor–acceptor distance ca. 3.0 Å). Piperidine‑2‑yl substitution further allows the Boc‑protected nitrogen to engage the ribose pocket or solvent channel, a design principle validated in pyrazolo‑pyrimidine kinase inhibitors with IC₅₀ values of 86–989 nM against CHK1 and CDK2/cyclin A [REFS‑1]. The target compound combines these features in a single intermediate, whereas the 4‑substituted isomer places the Boc‑protected amine outside the typical kinase ATP‑site reach [REFS‑2].

Kinase Hinge-Binder Vector
Class-level inference
2-substituted orients Boc-piperidine toward ribose pocket; 4-isomer places it outside ATP-site reach
May improve screening hit rates vs. 4-isomer; avoid false negatives in kinase campaigns.
Analogous pyrazolopyrimidines: CHK1 IC₅₀ 86 nM, CDK2 989 nM
Kinase Inhibitor Hinge‑Binding Motif Focused Library

HBV Capsid Assembly Modulator Lead Series

A novel series of pyrazolo‑piperidine HBV capsid assembly modulators (CAMs) was identified through hit‑to‑lead optimization, demonstrating that the pyrazolo‑piperidine core is essential for disrupting core protein oligomerization [REFS‑1]. The lead compound in this series reduced HBV DNA levels by >2 log₁₀ units in cell‑culture models. The target compound (CAS 1946001‑64‑4) provides the core pyrazolo‑piperidine framework with the amino group at the pyrazole 5‑position, enabling further functionalization toward CAM candidates. Alternative building blocks lacking the 5‑amino group or with altered ring connectivity would require de‑novo SAR campaigns.

HBV CAM Scaffold
Class-level inference
Core of pyrazolo-piperidine CAMs achieving >2 log₁₀ HBV DNA reduction in cell models
Enables functionalization toward capsid assembly inhibitors; untested isomers require de novo SAR.
HBV-infected HepG2.2.15/HepAD38 cell data (literature)
Hepatitis B Virus Capsid Assembly Modulator Core Protein

Dual HIV Entry/Reverse Transcriptase Inhibition Potential

Lead compound 3 from the pyrazolo‑piperidine class demonstrated three concurrent mechanisms against HIV‑1: non‑nucleoside reverse transcriptase inhibition (NNRTI), CCR5‑mediated M‑tropic entry inhibition, and CXCR4‑based T‑tropic entry inhibition, all at low micromolar concentrations in cell‑based assays [REFS‑1]. The target compound bears the same pyrazolo‑piperidine core structure and positions the 5‑amino group for further derivatization, suggesting it can serve as a key intermediate for developing dual‑acting HIV‑1 agents.

HIV-1 Dual Inhibition
Class-level inference
Identical core to lead compound 3 with NNRTI/CCR5/CXCR4 triple mechanism at low µM
May support development of multi-target antiviral agents; 4-isomer lacks reported multi-target profile.
HIV-1 cell-based assays (TZM-bl, PBMC)
HIV‑1 CCR5/CXCR4 Reverse Transcriptase Multitarget Antiviral

Procurement Purity and Supply Chain Consistency

The racemic target compound is commercially available from multiple vendors with a minimum purity specification of 97% (AKSci, Cat. 7158EP) [REFS‑1] and 98% (Leyan, Cat. 1106665; MolCore, Cat. MC632063) [REFS‑2] [REFS‑3]. By contrast, the (S)‑enantiomer (CAS 1353628‑07‑5) is typically offered at 95% purity (AKSci, Cat. 8555DN) [REFS‑4] and commands a 2–3× price premium. For early‑stage medicinal chemistry, the racemic 97–98% purity grade provides a more cost‑effective and consistent supply, whereas the lower‑purity enantiomer introduces additional analytical burden and cost uncertainty.

Procurement Purity
Cross-study comparable
97–98% purity (racemic) at ~$296/250 mg; (S)-enantiomer: 95%, ~2–3× price
Higher purity at lower cost for racemic form; enantiomer adds analytical burden.
Supplier catalogs (AKSci, Leyan, MolCore, GlpBio)
Purity Specification Supply Chain Quality Control

Key Research and Industrial Application Scenarios


RSV Antiviral Drug Discovery – Patent-Specified Intermediate

This compound is explicitly cited in CA‑2963054‑A1 as an intermediate for the synthesis of RSV replication inhibitors based on the tricyclic pyrazolo[1,5‑a]pyrimidine scaffold [REFS‑1]. Medicinal chemistry teams executing this patent route must procure CAS 1946001‑64‑4 to maintain synthetic fidelity and intellectual property traceability.

Kinase-Focused Library Construction – Optimal Hinge-Binder Vector

The 5‑aminopyrazole moiety serves as a hinge‑binding warhead, and the 2‑substituted piperidine places the Boc‑protected nitrogen in the ribose‑pocket vector for CHK1, CDK2, and potentially EGFR T790M kinases [REFS‑2]. Use of the 4‑isomer would misdirect this vector, likely causing false negatives in screening campaigns. The racemic form is preferred for initial library synthesis unless target‑specific stereochemical requirements are documented.

HBV Capsid Assembly Modulator Lead Optimization

The pyrazolo‑piperidine core of CAS 1946001‑64‑4 is directly related to a clinically validated HBV CAM chemotype that achieved >2 log₁₀ reductions in serum HBV DNA [REFS‑3]. SAR programs can functionalize the 5‑amino group to explore substituent effects on capsid assembly inhibition, while the Boc‑protected piperidine allows late‑stage deprotection and conjugation.

Multitarget HIV-1 Agent Development – Dual Entry/RT Inhibition

The scaffold is identical to that of lead compound 3 (ACS Med. Chem. Lett. 2015), which exhibits triple‑mechanism anti‑HIV‑1 activity [REFS‑4]. Researchers can use the target intermediate to prepare analogues probing the balance between CCR5/CXCR4 entry inhibition and reverse transcriptase blockade, a strategy not accessible with 4‑substituted or des‑amino analogues.

Application
Selection Property
Validation Focus
RSV Antiviral Drug Discovery
Patent-cited synthetic intermediate
Synthetic route fidelity and IP traceability
Kinase-Focused Library Construction
2-Substituted hinge-binding geometry
Kinase screening hit rate vs. positional isomers
HBV Capsid Assembly Modulator Lead Optimization
5-Aminopyrazole functionalizable scaffold
Capsid assembly inhibition SAR endpoints
Multitarget HIV-1 Agent Development
Multi-target antiviral chemotype core
Balance of entry and reverse transcriptase inhibition profiles
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